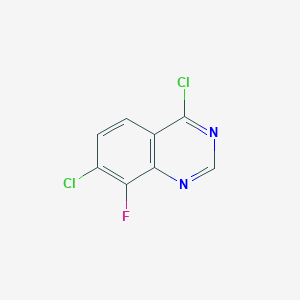

4,7-Dichloro-8-fluoroquinazoline

Description

4,7-Dichloro-8-fluoroquinazoline (CAS 1564911-14-3) is a quinazoline derivative with chlorine atoms at positions 4 and 7, and a fluorine atom at position 8. Its molecular formula is C₈H₃Cl₂FN₂, with a molecular weight of 217.03 g/mol . Quinazolines are heterocyclic aromatic compounds widely used in pharmaceutical research as intermediates for kinase inhibitors and other bioactive molecules. The chlorine and fluorine substituents confer distinct electronic and steric properties, enhancing reactivity in nucleophilic substitution reactions and influencing interactions with biological targets.

Properties

Molecular Formula |

C8H3Cl2FN2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

4,7-dichloro-8-fluoroquinazoline |

InChI |

InChI=1S/C8H3Cl2FN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H |

InChI Key |

GJKKBNOKGGKEME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-8-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-bromonaphthalene with cyanation reagents, followed by reduction and fluorination reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of eco-efficient one-pot synthesis methods, where reactions are carried out in water and the desired products are obtained by simple filtration, is gaining popularity due to its environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-8-fluoroquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the quinazoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Cyclization: It can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines, thiols, and alcohols are commonly used under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions include substituted quinazolines, which can have various functional groups depending on the reagents used.

Scientific Research Applications

4,7-Dichloro-8-fluoroquinazoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,7-Dichloro-8-fluoroquinazoline exerts its effects involves interactions with molecular targets and pathways. The chlorine and fluorine atoms in its structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Differences

Key Compounds for Comparison:

4,7-Dichloro-8-fluoroquinazoline (CAS 1564911-14-3)

4-Chloro-8-fluoro-7-methoxyquinazoline (CAS 1934560-94-7)

Table 1: Structural and Physicochemical Comparison

Critical Differences :

- Position 7 Substituent : The dichloro compound has a chlorine atom at position 7, while the methoxy variant features a methoxy group (OCH₃). This substitution reduces electrophilicity in the methoxy derivative, making it less reactive in nucleophilic aromatic substitution but improving solubility in polar solvents .

- Electronic Effects : The electron-withdrawing chlorine atoms in the dichloro compound enhance electrophilicity at positions 4 and 7, facilitating reactions with amines or thiols in drug discovery workflows .

- Biological Relevance : Fluorine at position 8 in both compounds improves metabolic stability and target binding due to its electronegativity and small atomic radius, a common strategy in medicinal chemistry .

Pharmacological Potential

- Dichloro Derivative : The dual chlorine substituents are associated with enhanced inhibitory activity against tyrosine kinases, as seen in structurally related compounds like gefitinib analogs .

- Methoxy Derivative : Improved solubility may enhance bioavailability, though reduced electrophilicity could lower potency compared to dichloro analogs.

Research Findings and Implications

- Synthetic Efficiency : The dichloro compound’s higher reactivity allows efficient synthesis of diverse derivatives, as demonstrated in and , where it served as a precursor for anticancer agents .

- Stability Considerations : Methoxy-substituted quinazolines exhibit better thermal and oxidative stability, critical for long-term storage in pharmaceutical manufacturing .

Biological Activity

4,7-Dichloro-8-fluoroquinazoline is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its molecular formula and a molecular weight of approximately 199.04 g/mol, contains chlorine atoms at the 4 and 7 positions and a fluorine atom at the 8 position of the quinazoline ring. The specific arrangement of these halogen substituents significantly influences its chemical reactivity and biological properties, making it a candidate for further investigation in drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria. Its structure implies potential activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation. It interacts with specific kinases involved in cancer signaling pathways, which may lead to reduced tumor growth.

- Anti-inflammatory Effects : Early investigations have indicated possible anti-inflammatory activities, although detailed mechanisms remain under exploration.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as kinase enzymes. These enzymes play crucial roles in cell signaling pathways associated with cancer proliferation and survival. The halogen substituents enhance the compound's ability to form hydrogen bonds and other interactions with biological molecules, influencing their activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloroquinazoline | Lacks fluorine at position 8 | May exhibit different biological activity |

| 7-Fluoroquinazoline | Lacks chlorine at positions 4 and 7 | Altered reactivity profile due to different halogen placement |

| 2,4-Dichloro-5-fluoroquinazoline | Fluorine at position 5 instead of 8 | Potentially different interactions with molecular targets |

This table illustrates how the positioning of halogen atoms affects the chemical reactivity and biological activity of quinazoline derivatives.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound showed significant inhibition of cancer cell lines in vitro. The IC50 values indicated potent antiproliferative effects, suggesting its potential as a therapeutic agent against specific cancers .

- Antimicrobial Studies : In another investigation, this compound was tested against various bacterial strains. Results showed promising antibacterial activity, warranting further exploration for potential applications in treating bacterial infections .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer pathways. These studies revealed that it binds effectively to ATP-binding sites on kinases, which is critical for its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.